6-fluoro-2-(((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one
Description
Properties
IUPAC Name |
6-fluoro-2-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N4O2S/c1-2-8-26-19(27)15-10-14(22)6-7-16(15)23-20(26)29-11-17-24-18(25-28-17)12-4-3-5-13(21)9-12/h3-7,9-10H,2,8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMAOYULQJZBEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)F)N=C1SCC3=NC(=NO3)C4=CC(=CC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-fluoro-2-(((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Quinazolinone Core : The quinazolinone structure is synthesized through cyclization reactions involving appropriate precursors.
- Introduction of Fluorine and Thioether Groups : Fluorination and thioether formation can be achieved using fluorinating agents and thiol compounds respectively.
- Oxadiazole Ring Formation : The oxadiazole moiety is introduced through cyclization reactions involving hydrazine derivatives and carboxylic acids.
These steps require careful optimization of reaction conditions to ensure high yields and purity.
The biological activity of 6-fluoro-2-(((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one is primarily attributed to its interaction with various biological targets:
- Inhibition of Kinases : This compound has been shown to inhibit specific kinases involved in cell signaling pathways, which can lead to anti-cancer effects.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.
- Antioxidant Properties : The presence of the oxadiazole ring contributes to its potential as an antioxidant agent.
Case Studies
- Anticancer Activity : A study evaluated the anticancer potential of similar quinazolinone derivatives, showing significant inhibition of cancer cell proliferation in vitro. The mechanism was linked to the induction of apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Antimicrobial Effects : In vitro tests indicated that derivatives similar to this compound displayed notable activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect. The mechanism involved disruption of bacterial cell membranes .
Data Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Significant inhibition of cell growth | |
| Antimicrobial | Broad-spectrum activity | |
| Antioxidant | Reduction in oxidative stress markers |
Research Findings
Recent research highlights the importance of structural modifications in enhancing the biological activity of quinazolinone derivatives. Studies focusing on the fluorinated phenyl groups have shown increased potency against various cancer cell lines compared to non-fluorinated counterparts .
Additionally, molecular docking studies have provided insights into how these compounds bind to their targets, offering a pathway for rational drug design aimed at optimizing efficacy while minimizing toxicity.
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the antimicrobial properties of compounds related to the quinazoline and oxadiazole classes. For instance, derivatives of quinazoline have shown promising results against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa.
Key Findings:
- Antibacterial Activity : Compounds similar to 6-fluoro-2-(((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one exhibited significant antibacterial effects. For example, some derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against Mycobacterium smegmatis .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 6d | 6.25 | Mycobacterium smegmatis |
| 6e | 25 | Pseudomonas aeruginosa |
Anticancer Research
In addition to its antimicrobial properties, compounds containing the quinazoline and oxadiazole frameworks have been investigated for their anticancer potential . These compounds often exhibit cytotoxic effects on various cancer cell lines.
Case Studies:
- Cytotoxic Activity : A study reported that certain derivatives of quinazoline showed cytotoxicity against human cancer cell lines, indicating their potential as anticancer agents .
- Mechanism of Action : The proposed mechanisms involve the inhibition of key enzymes involved in cancer cell proliferation and survival pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Variations in substituents on the quinazoline or oxadiazole rings can significantly influence their biological activity.
Observations:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups has been associated with enhanced antimicrobial activity.
- Substituent Positioning : The positioning of substituents on the quinazoline core can alter binding affinities for biological targets, affecting overall potency.
Chemical Reactions Analysis
Reactivity of Functional Groups
The compound’s reactivity is governed by its functional groups:
Quinazolinone Core
-
Nucleophilic substitution : The fluorine at position 6 can undergo substitution with amines or alkoxides under basic conditions.
-
Oxidation : The sulfur atom in the thioether linkage is susceptible to oxidation, forming sulfoxide or sulfone derivatives.
Oxadiazole Ring
-
Electrophilic attack : The electron-deficient oxadiazole ring reacts with nucleophiles (e.g., Grignard reagents) at the methylthio group.
-
Hydrolysis : Under acidic conditions, the oxadiazole ring may hydrolyze to form amides or carboxylic acids .
Fluorinated Aryl Group
-
Suzuki coupling : The 3-fluorophenyl group can participate in cross-coupling reactions with boronic acids .
Biological Interaction Pathways
While not direct chemical reactions, the compound’s interactions with biological targets involve:
Key Notes :
-
The thioether and oxadiazole groups enhance binding affinity to enzyme active sites .
-
Fluorine atoms improve metabolic stability and membrane permeability.
Stability and Degradation Reactions
The compound undergoes degradation under specific conditions:
Comparative Reactivity Table
| Functional Group | Reactivity Rank | Key Reactions | Influence on Bioactivity |
|---|---|---|---|
| Quinazolinone core | High | Nucleophilic substitution, oxidation | Direct enzyme inhibition |
| Oxadiazole-methylthio | Moderate | Electrophilic substitution, hydrolysis | Enhances solubility |
| 3-Fluorophenyl | Low | Suzuki coupling, halogen exchange | Improves target specificity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 6-fluoro-2-(((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one with analogs from the provided evidence (see Table 1 ).
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Core Structure Influence: The quinazolinone core of the target compound distinguishes it from benzamide or imidazolidine-dione analogs. Quinazolinones are known for kinase inhibition (e.g., EGFR inhibitors), whereas benzamides often target tubulin or viral proteases . The imidazolidine-dione derivative () introduces a morpholinoethyl group, likely improving solubility but reducing blood-brain barrier penetration compared to the target compound’s propyl group .
Substituent Effects: Fluorine Placement: The target compound’s 3-fluorophenyl group on oxadiazole may enhance π-π stacking in hydrophobic binding pockets versus non-fluorinated analogs (e.g., nitro or cyano substituents in compounds) . Methylthio Bridge: Shared with benzamide analogs (), this group improves metabolic stability but may increase hepatotoxicity risk compared to ether or amine linkages .
Preparation Methods
Cyclocondensation of 6-Fluoroanthranilic Acid
The quinazolinone core is synthesized via cyclocondensation of 6-fluoroanthranilic acid with propionamide under microwave-assisted, solvent-free conditions. Tetrabutylammonium benzoate (TBAB) acts as a phase-transfer catalyst, enhancing reaction efficiency:
$$
\text{6-Fluoroanthranilic acid} + \text{Propionamide} \xrightarrow{\text{MW, TBAB, 120°C}} \text{6-Fluoro-3-propylquinazolin-4(3H)-one} \quad
$$
Key Parameters
- Microwave power: 600 W
- Reaction time: 8–10 min
- Yield: 78–82% (optimized)
Halogenation at Position 2
Chlorination at C2 is achieved using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF):
$$
\text{6-Fluoro-3-propylquinazolin-4(3H)-one} \xrightarrow{\text{POCl₃, DMF, 80°C}} \text{2-Chloro-6-fluoro-3-propylquinazolin-4(3H)-one} \quad
$$
Reaction Conditions
- Molar ratio (POCl₃ : substrate): 3:1
- Temperature: 80°C, 4 h
- Yield: 89%
Synthesis of (3-(3-Fluorophenyl)-1,2,4-Oxadiazol-5-yl)methanethiol
Formation of 3-(3-Fluorophenyl)-1,2,4-Oxadiazole
The oxadiazole ring is constructed via cyclization of 3-fluorobenzamidoxime with ethyl glyoxylate:
$$
\text{3-Fluorobenzonitrile} \xrightarrow{\text{NH₂OH·HCl, EtOH}} \text{3-Fluorobenzamidoxime} \xrightarrow{\text{Ethyl glyoxylate, 100°C}} \text{3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methanol} \quad
$$
Optimization Notes
- Amidoxime formation: 80°C, 6 h, 92% yield
- Cyclization: Reflux in toluene, 12 h, 85% yield
Thiolation of Oxadiazolylmethanol
The hydroxyl group is converted to thiol via a Mitsunobu reaction with thiobenzoic acid, followed by hydrolysis:
$$
\text{3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methanol} \xrightarrow{\text{PhSH, DIAD, PPh₃}} \text{Thiobenzoyl intermediate} \xrightarrow{\text{NaOH, MeOH}} \text{(3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methanethiol} \quad
$$
Critical Steps
- Mitsunobu reaction: 0°C, 2 h, 76% yield
- Hydrolysis: 1 M NaOH, 65°C, 3 h
Thioether Coupling and Final Assembly
The thiol group undergoes nucleophilic substitution with 2-chloro-6-fluoro-3-propylquinazolin-4(3H)-one in the presence of a base:
$$
\text{2-Chloro-6-fluoro-3-propylquinazolin-4(3H)-one} + \text{(3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methanethiol} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target Compound} \quad
$$
Optimized Conditions
- Solvent: DMF
- Base: K₂CO₃ (2.5 equiv)
- Temperature: 60°C, 6 h
- Yield: 68%
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, H5), 7.92–7.85 (m, 4H, Ar-H), 4.52 (s, 2H, SCH₂), 3.82 (t, 2H, NCH₂), 1.75–1.68 (m, 2H, CH₂), 0.98 (t, 3H, CH₃).
- HRMS (ESI) : m/z calcd for C₂₀H₁₇F₂N₄O₂S [M+H]⁺: 397.1034; found: 397.1038.
Purity Assessment
- HPLC (C18, 70:30 MeOH/H₂O): 98.2% purity
- Melting point: 214–216°C (decomp.)
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|---|
| Microwave-assisted cyclization | TBAB | 82 | 97 | 0.2 |
| Conventional heating | None | 65 | 92 | 6 |
| Phase-transfer catalysis | Tetrabutylammonium bromide | 78 | 96 | 4 |
Challenges and Mitigation Strategies
Regioselectivity in Oxadiazole Formation
Thiol Oxidation During Coupling
Purification Difficulties
- Issue: Co-elution of thioether byproducts in column chromatography.
- Resolution: Employ preparative HPLC with a C18 column and gradient elution.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 6-fluoro-2-(((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one?
- Methodology : The synthesis typically involves multi-step reactions, including cyclocondensation of quinazolinone precursors with fluorinated oxadiazole derivatives. Microwave-assisted synthesis (e.g., 80–120°C, 30–60 min) can enhance reaction efficiency and reduce byproducts . One-pot strategies using trifluoroacetic acid (TFA) as a catalyst or solvent may also improve yields (e.g., 46–88% yields for analogous compounds) .
- Key Steps :
- Formation of the quinazolinone core via cyclization.
- Thioether linkage between the oxadiazole and quinazolinone moieties.
- Purification via column chromatography or recrystallization .
Q. What analytical techniques are essential for characterizing this compound?
- Core Techniques :
- NMR Spectroscopy : H and C NMR to confirm molecular structure, with chemical shifts for fluorinated aromatic protons (δ 7.2–8.1 ppm) and thiomethyl groups (δ 2.8–3.2 ppm) .
- FT-IR : Peaks at 1650–1750 cm (C=O stretch), 1250–1350 cm (C-F stretch), and 650–750 cm (C-S stretch) .
- Elemental Analysis : Validate purity by comparing experimental vs. theoretical C/H/N/F percentages (e.g., 69.48% C, 5.55% H, 7.38% N in analogs) .
Q. How is the biological activity of this compound screened in preliminary studies?
- Assays :
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., IC values).
- Enzyme inhibition : Kinase or protease inhibition assays to identify mechanistic targets.
- Antimicrobial screening : Disk diffusion or microdilution methods for bacterial/fungal strains .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields and purity?
- Variables to Test :
- Catalysts : Compare TFA, POCl, or Pd-based catalysts for cyclization efficiency .
- Solvents : Polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) for intermediate stability .
- Temperature : Microwave-assisted synthesis (120°C) vs. conventional heating (reflux at 80°C) to reduce side reactions .
- Data-Driven Approach : Use Design of Experiments (DoE) to statistically optimize parameters .
Q. How can contradictions in spectroscopic or elemental analysis data be resolved?
- Case Example : Discrepancies in C NMR peaks or C/H/N percentages may arise from residual solvents or impurities.
- Solutions :
- Repeat purification (e.g., gradient column chromatography).
- Cross-validate with High-Resolution Mass Spectrometry (HRMS) or X-ray crystallography .
Q. What structure-activity relationships (SAR) are observed with fluorinated quinazolinone-oxadiazole hybrids?
- Key Findings :
- Fluorine Position : 3-Fluorophenyl substituents enhance target binding vs. 4-fluorophenyl analogs (e.g., 20% higher enzyme inhibition) .
- Thioether Linkage : Replacing sulfur with oxygen reduces bioavailability (e.g., 50% lower cellular uptake) .
- Methodology : Compare IC values, logP, and binding affinities of structural analogs .
Q. What environmental impact studies are relevant for this compound?
- Experimental Design :
- Fate Analysis : Assess biodegradability (OECD 301F test) and photostability under UV light .
- Ecotoxicology : Daphnia magna acute toxicity (EC) and algal growth inhibition assays .
Q. How can computational modeling predict biological interactions?
- Approaches :
- Molecular Docking : Simulate binding to kinase targets (e.g., EGFR) using AutoDock Vina .
- ADMET Prediction : Use SwissADME to estimate solubility, permeability, and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
